molecular formula C20H22O4 B190919 Dehydrodiisoeugenol CAS No. 2680-81-1

Dehydrodiisoeugenol

Cat. No. B190919
CAS RN: 2680-81-1
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-WAYWQWQTSA-N
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Description

Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 .


Synthesis Analysis

DHIE has been obtained using various methodologies, including classical chemistry synthesis using metal catalysts and biocatalytic synthesis . Biocatalysis is an excellent option to obtain DHIE as it does not use metal catalysts and operates under mild and environmentally friendly reaction conditions . The yield of DHIE by biocatalysis employed different sources for enzymes as catalysts and produced a yield range of 20 to 98% .


Molecular Structure Analysis

The molecular formula of DHIE is C20H22O4 . It was determined before it was isolated from a natural source .


Chemical Reactions Analysis

Various extraction methods have been used globally for the extraction of eugenol and other nutraceutics from plants . The most extensively employed approaches include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction .


Physical And Chemical Properties Analysis

The molecular weight of DHIE is 326.4 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Antioxidant and Antiradical Properties

Dehydrodiisoeugenol, resulting from the reaction of isoeugenol with the DPPH radical, exhibits lower antioxidant activity compared to isoeugenol, as demonstrated by its slower kinetics in scavenging the DPPH radical (Bortolomeazzi, Verardo, Liessi, & Callea, 2010).

Potential Anticancer Agent

Dehydrodiisoeugenol has been identified as an antimitotic and potential anticancer agent, inhibiting tubulin polymerization. Some of its derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative cultures (Gangan et al., 2017).

Anti-Inflammatory Effects

Dehydrodiisoeugenol exhibits potent anti-inflammatory properties, as shown by its inhibition of lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages (Murakami et al., 2005).

Extraction and Synthesis

The extraction and preparation process of dehydrodiisoeugenol has been optimized for effective, simple, and economic production (Zhang Hong-gui, 2012). Additionally, various methodologies have been used for its synthesis, including classical chemistry and biocatalytic synthesis (Godínez-Chaparro et al., 2022).

ER Stress-Induced Autophagy in Colorectal Cancer

Dehydrodiisoeugenol has been shown to inhibit colorectal cancer growth through endoplasmic reticulum stress-induced autophagic pathways (Li et al., 2020).

Metabolic Pathways

The metabolism of dehydrodiisoeugenol in rats involves various pathways, including oxidation, demethylation, ring-opening, and dehydrogenation, providing insights into its metabolism and mechanism of bioactivity in humans (Li & Yang, 2011).

Anaerobic Degradation

Dehydrodiisoeugenol is degraded by cow rumen bacteria under anaerobic conditions to volatile fatty acids and monoaromatic compounds (Chen, Ohmiya, Shimizu, & Kawakami, 1987).

Enteritis and Dysmotility

Dehydrodiisoeugenol has been studied for its effects on enteritis and co-occurring intestinal dysmotility in a murine model, demonstrating its potential therapeutic effects in inflammatory bowel diseases or colorectal cancer (Xu et al., 2022).

Tissue Distribution Studies

Studies have been conducted to understand the distribution of dehydrodiisoeugenol in rat tissues, aiding in evaluating its effects on the central nervous system and its development as an anxiogenic agent (Li & Yang, 2008).

Future Directions

While DHIE has shown a wide range of biological activities, evidence in vivo and in human beings is still lacking to support its potential as a therapeutic agent . Therefore, future research should focus on in vivo studies and clinical trials to validate the therapeutic potential of DHIE .

properties

IUPAC Name

2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOFWOJEDZPCF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodiisoeugenol

CAS RN

2680-81-1
Record name Dehydrodiisoeugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
814
Citations
R Bortolomeazzi, G Verardo, A Liessi, A Callea - Food Chemistry, 2010 - Elsevier
The aim of this work was to investigate the products of the reactions between isoeugenol and eugenol with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and their role in the …
Number of citations: 90 www.sciencedirect.com
Y Murakami, M Shoji, A Hirata, S Tanaka… - Archives of biochemistry …, 2005 - Elsevier
o-Methoxyphenols such as eugenol and isoeugenol exhibit anti-oxidant and anti-inflammatory activities, but at higher concentrations act as oxidants and potent allergens. We recently …
Number of citations: 103 www.sciencedirect.com
F Li, XW Yang - Planta medica, 2011 - thieme-connect.com
Dehydrodiisoeugenol (DDIE), a major active lignan from the seed and aril of the fruit of Myristica fragrans Houtt., functions as a potential anti-inflammatory agent by inhibiting …
Number of citations: 9 www.thieme-connect.com
C Li, K Zhang, G Pan, H Ji, C Li, X Wang, X Hu… - Journal of Experimental …, 2021 - Springer
Background Dehydrodiisoeugenol (DEH), a novel lignan component extracted from nutmeg, which is the seed of Myristica fragrans Houtt, displays noticeable anti-inflammatory and anti-…
Number of citations: 27 link.springer.com
Y Xie, X Chen, H Zhao, C Jiang, H Wu… - … Research Trends; Lu …, 2019 - novapublishers.com
… Moreover, the peak at 963 cm-1 was characteristic of a conjugated double bond in dehydrodiisoeugenol, which could not be found in the spectrum of MWL [6]. …
Number of citations: 1 www.novapublishers.com
QQ Lv, XN Yang, DM Yan, WQ Liang, HN Liu… - … of pharmaceutical and …, 2017 - Elsevier
Dehydrodiisoeugenol (DDIE), a representative and major benzofuran-type neolignan in Myristica fragrans Houtt., shows anti-inflammatory and anti-bacterial actions. In order to better …
Number of citations: 17 www.sciencedirect.com
C Li, K Zhang, G Pan, H Ji, C Li… - … of Experimental & …, 2023 - jeccr.biomedcentral.com
DEH inhibits cell growth by arresting the cell cycle at the G1/S phase. a Cell cycles of HCT 116 and SW620 cells were investigated via flow cytometry after treatment with or without DEH …
Number of citations: 7 jeccr.biomedcentral.com
F Li, XW Yang - Biomedical Chromatography, 2012 - Wiley Online Library
Dehydrodiisoeugenol (DDIE) is a lignan in the fruit of Myristica fragrans. It can be converted into several metabolites in in vitro and in vivo metabolism. In this study, the excretion of DDIE …
B Godínez-Chaparro, S Pérez-Gutiérrez… - Pharmaceuticals, 2022 - mdpi.com
Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root. DHIE was, for the first time, isolated from Myristica fragrans bark in 1973…
Number of citations: 8 www.mdpi.com
A Mardhatillah, M Mutakin, J Levita - International Journal of …, 2016 - researchgate.net
Dehydrodiisoeugenol (DDIE) synthesis has been performed by modifying a method recommended by Leopold with a different ratio of isoeugenol and FeCl3(1.9: 1). FeCl3 was chosen …
Number of citations: 2 www.researchgate.net

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